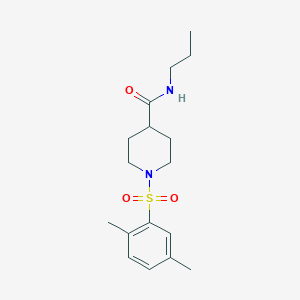![molecular formula C19H17F4NO6S B4943527 propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B4943527.png)
propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes trifluoromethyl and fluorophenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenylsulfonyl chloride with 2-hydroxy-5-aminophenyl to form an intermediate sulfonamide. This intermediate is then reacted with 4,4,4-trifluoro-3-oxobutanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another trifluoromethyl compound with similar chemical properties.
2-Propenoic acid, 2-Methyl-, 4,4,4-trifluoro-3-hydroxy-1-Methyl-3-(trifluoromethyl)butyl ester: Shares the trifluoromethyl group and exhibits similar reactivity.
Uniqueness
Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO6S/c1-10(2)30-18(27)16(17(26)19(21,22)23)14-9-12(5-8-15(14)25)24-31(28,29)13-6-3-11(20)4-7-13/h3-10,16,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNIMZYHSBZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![N'-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B4943479.png)
![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)
![(5E)-3-benzyl-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![(5Z)-3-(3-methylphenyl)-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-Bromophenoxy)ethyl]carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![(3aS,6aR)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![(6Z)-2-(furan-2-yl)-5-imino-6-[(5-nitrofuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)

